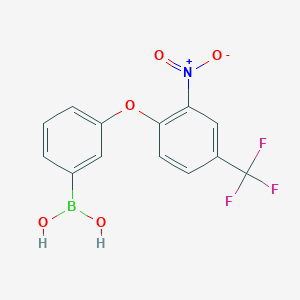

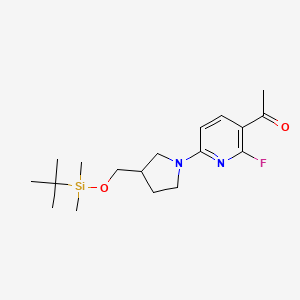

1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone

Overview

Description

The compound “1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone” is a halogenated heterocycle . Its empirical formula is C16H23NO3Si, and its molecular weight is 305.44 . Another related compound is “6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine”, with an empirical formula of C14H25NO3Si and a molecular weight of 283.44 .

Molecular Structure Analysis

The SMILES string for “1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone” is CC(=O)c1cnc2cc(COSi(C)C(C)(C)C)oc2c1 . For “6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine”, the SMILES string is COc1ccc(COSi(C)C(C)(C)C)nc1OC .

Scientific Research Applications

Applications in Heteroaromatic Compound Metallation

One of the pivotal areas of scientific research where compounds similar to 1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone find applications is in the metallation of π-deficient heteroaromatic compounds. Research by Marsais and Quéguiner (1983) in the journal Tetrahedron revealed significant advancements in the metallation of π-deficient heterocyclic compounds, highlighting the regioselectivity of 3-fluoropyridine lithiation under varying conditions. This process allows for the directed metallation at specific positions on the heterocycle, enabling the synthesis of diverse pyridine derivatives with potential applications in pharmaceuticals and material science (Marsais & Quéguiner, 1983).

Role in Fluorescent Chemosensors

Another significant application is in the development of fluorescent chemosensors, as evidenced by research on compounds like 4-Methyl-2,6-diformylphenol (DFP), which serve as fluorophoric platforms for detecting various analytes. Roy (2021) in Coordination Chemistry Reviews elaborates on DFP-based compounds' ability to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This suggests that derivatives of the target compound could similarly be engineered to act as sensitive and selective probes in environmental monitoring, biochemistry, and clinical diagnostics (Roy, 2021).

Contribution to Drug Discovery

In drug discovery, the pyrrolidine scaffold, such as seen in pyrrolidine derivatives, is extensively utilized due to its versatility, which is enhanced by its sp^3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. Li Petri et al. (2021) highlight the role of pyrrolidine in synthesizing bioactive molecules with target selectivity, including various derivatives with novel biological profiles. This underscores the potential of 1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone and its analogs in the synthesis of new therapeutic agents (Li Petri et al., 2021).

Environmental Remediation

Regarding environmental science, the use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to degrading or transforming recalcitrant organic pollutants. Husain and Husain (2007) review how enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of stubborn compounds in wastewater, suggesting a potential application for 1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone derivatives in bioremediation processes (Husain & Husain, 2007).

Mechanism of Action

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors including its chemical structure, the route of administration, and the physiological characteristics of the individual.

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of the tert-butyldimethylsilyloxy group can be influenced by the pH of the environment .

properties

IUPAC Name |

1-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29FN2O2Si/c1-13(22)15-7-8-16(20-17(15)19)21-10-9-14(11-21)12-23-24(5,6)18(2,3)4/h7-8,14H,9-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAGQQCTAXALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

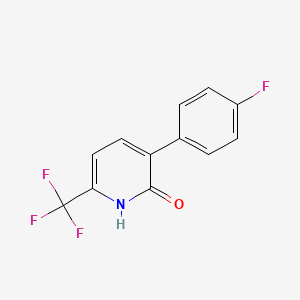

CC(=O)C1=C(N=C(C=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29FN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673612 | |

| Record name | 1-{6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone | |

CAS RN |

1228666-50-9 | |

| Record name | 1-[6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)

![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)